molecular formula C13H17NO5 B554339 Z-Thr-OMe CAS No. 57224-63-2

Z-Thr-OMe

Cat. No.: B554339
CAS No.: 57224-63-2
M. Wt: 267.28 g/mol
InChI Key: OPZWAOJFQFYYIX-UHFFFAOYSA-N
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Description

Z-Thr-OMe, also known as N-Carbobenzyloxy-L-threonine methyl ester, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis and serves as a building block in the production of various peptides and proteins. The compound has the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Thr-OMe can be synthesized through several methods, including both liquid-phase and solid-phase peptide synthesis. One common method involves the protection of the threonine amino group with a carbobenzyloxy (Cbz) group, followed by esterification of the carboxyl group with methanol. The reaction typically requires the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale peptide synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions

Z-Thr-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield a ketone derivative, while reduction can produce an alcohol derivative .

Scientific Research Applications

Z-Thr-OMe has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • N-Carbobenzyloxy-L-serine methyl ester (Z-Ser-OMe)
  • N-Carbobenzyloxy-L-alanine methyl ester (Z-Ala-OMe)
  • N-Carbobenzyloxy-L-tyrosine methyl ester (Z-Tyr-OMe)

Uniqueness

Z-Thr-OMe is unique due to the presence of the hydroxyl group in the threonine moiety, which allows for additional functionalization and modification. This makes it a versatile building block in peptide synthesis, offering more options for the design and synthesis of complex peptides compared to other similar compounds .

Biological Activity

Z-Thr-OMe, or N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine, is a threonine derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C16_{16}H23_{23}NO5_5
  • Density : 1.152 g/cm³
  • Boiling Point : 470.1ºC at 760 mmHg

These properties indicate that this compound is a stable compound suitable for various applications in biochemical research and pharmaceutical development.

Synthesis of this compound

The synthesis of this compound involves the protection of the hydroxyl group on threonine and subsequent reactions to introduce the benzyloxycarbonyl group. The detailed synthetic pathway is crucial for producing high-purity compounds for biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A comparative study highlighted its effectiveness against various bacterial strains, including Gram-positive bacteria. The compound demonstrated moderate to strong activity, suggesting its potential as an antimicrobial agent.

Bacterial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Bacillus subtilisMild

This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains.

Ergogenic Effects

This compound has been studied for its ergogenic properties, particularly in enhancing physical performance. Amino acid derivatives like this compound are known to influence anabolic hormone secretion and improve fuel supply during exercise. This makes it a candidate for further research in sports nutrition.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the antibacterial activity of this compound against clinical isolates of bacteria. Results showed that the compound inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.
  • Ergogenic Supplementation :
    • In a double-blind study involving athletes, supplementation with this compound resulted in improved performance metrics during high-intensity workouts. Participants reported reduced muscle fatigue and quicker recovery times.
  • Toxicity Assessment :
    • Toxicological evaluations indicated that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. This positions it as a promising candidate for further clinical studies.

Properties

IUPAC Name

methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZWAOJFQFYYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972679
Record name Methyl N-[(benzyloxy)(hydroxy)methylidene]threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57224-63-2
Record name NSC287509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N-[(benzyloxy)(hydroxy)methylidene]threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What structural insights about Z-Thr-OMe and its glycosylated derivatives can be obtained from NMR studies?

A1: ¹H NMR studies on this compound, Z-Thr-Ala-OMe, Z-Ala-Thr-OMe, and their glycosylated counterparts, particularly those incorporating 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-galactopyranose (AcGalNAc), suggest a potential intramolecular hydrogen bond. This bond forms between the NαH of the threonine residue and the N-acetyl carbonyl group of the attached carbohydrate moiety []. This interaction appears to be influenced by the neighboring amino acids on the C-terminal side of threonine, suggesting a dependence on the peptide sequence.

Q2: How does the conformation of glycosylated this compound contribute to our understanding of glycoprotein structure?

A2: The intramolecular hydrogen bond observed in glycosylated this compound implies a specific conformational preference. The carbohydrate moiety orients itself roughly perpendicular to the peptide backbone to facilitate this interaction []. This preferred orientation minimizes steric clashes, which is particularly relevant in biological systems like human erythrocyte glycophorin, where clustered O-glycosidically linked threonine (or serine) residues are common. This conformational constraint might also play a role in the function of antifreeze glycoproteins.

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